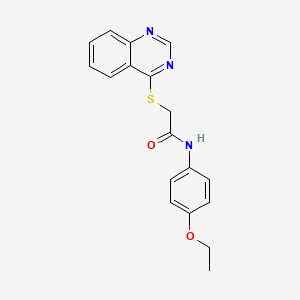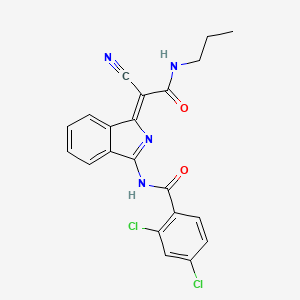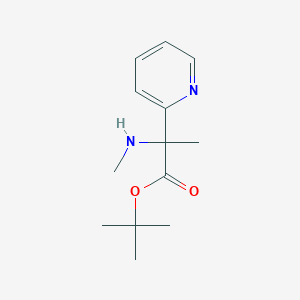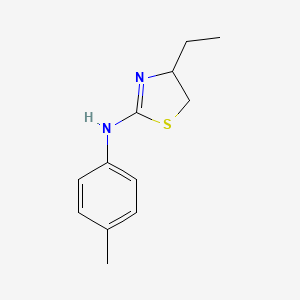![molecular formula C12H18ClN B2556132 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride CAS No. 1439898-20-0](/img/structure/B2556132.png)
1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride (1-[(2-Methylphenyl)methyl]-CPMHCl) is an organic compound used in laboratory experiments and scientific research. It is an important reagent in organic synthesis, and its mechanism of action is of interest to scientists.
科学的研究の応用
Pharmacokinetics and Metabolism
Studies have focused on understanding the pharmacokinetics and metabolism of related compounds. For instance, research into methamphetamine (a compound with structural similarities to the one mentioned) has provided insights into its metabolism, including the identification of metabolic pathways and the detection of metabolites in human samples. This research is crucial for developing treatments for addiction and understanding the drug's impact on human health Perfetti et al., 2009.
Neurotoxicity and Brain Effects
Another area of research is the study of neurotoxic effects and brain changes resulting from exposure to psychoactive substances. For example, studies have reported on the neurotoxic effects of methamphetamine and its impact on microglial activation in human abusers, providing evidence of its long-term harmful effects on the brain Sekine et al., 2008.
Behavioral and Psychological Effects
Research has also explored the behavioral and psychological effects of psychoactive substances. Studies comparing the effects of MDMA (a compound with empathogenic and prosocial effects) with other substances have helped to delineate the role of serotonin and dopamine in mediating these effects. Such research contributes to our understanding of substance-induced changes in empathy, prosocial behavior, and emotional processing Hysek et al., 2014.
Environmental and Health Impacts
Investigations into the environmental exposure and health impacts of various synthetic compounds, including plasticizers like DINCH, inform regulatory and safety considerations. Such studies assess human exposure levels and identify potential health risks associated with these compounds Silva et al., 2013.
作用機序
Target of Action
Similar compounds have been known to target various receptors and enzymes, contributing to their diverse pharmacological effects .
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride. These factors could include the presence of other compounds, the pH of the environment, temperature, and other conditions .
特性
IUPAC Name |
[1-[(2-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-11(10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHGBMAJYBBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)



![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)

![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2556061.png)



![N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2556065.png)
![5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2556066.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)